1-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)ethanone
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the starting material 2,4-dibenzyloxy benzaldehyde has been prepared on the basis of Williamson synthesis of ether, from the reaction of 2,4-dihydroxy benzaldehyde and 4-chlorobenzylchloride .Molecular Structure Analysis
The molecular formula of “1-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)ethanone” is C22H20O3 . The average mass is 332.392 Da and the monoisotopic mass is 332.141235 Da .Physical And Chemical Properties Analysis
The compound has a density of 1.1±0.1 g/cm3, a boiling point of 511.5±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C . The enthalpy of vaporization is 78.2±3.0 kJ/mol and the flash point is 255.5±13.8 °C . The index of refraction is 1.595 and the molar refractivity is 98.6±0.3 cm3 . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 7 freely rotating bonds .Scientific Research Applications
Electrochemical Synthesis : A study by Amani and Nematollahi (2012) focused on the electrochemical synthesis of new arylthiobenzazoles, utilizing compounds like 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone. This research contributes to the development of novel electrochemical methods for synthesizing complex organic compounds (Amani & Nematollahi, 2012).
Synthesis of Pyrazoline Compounds : Hasan and Jaff (2019) described the synthesis of new pyrazoline compounds derived from azo chalcones, including compounds related to 1-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)ethanone. This is significant for the development of new organic compounds with potential applications in various fields (Hasan & Jaff, 2019).
Lead(II) Extraction : Hayashita et al. (1999) researched the synthesis of compounds with pseudo-18-crown-6 frameworks for selective Lead(II) extraction. This study contributes to environmental chemistry and the development of selective extraction agents for heavy metals (Hayashita et al., 1999).
Synthesis of Bis(1H -Indol-3-yl)ethanones : Mosslemin and Movahhed (2012) conducted research on the efficient synthesis of bis(1H-indol-3-yl)ethanones, which can have implications in pharmaceutical and synthetic organic chemistry (Mosslemin & Movahhed, 2012).
Redox Reactions of Alkanes : Boulos, Ewies, and Fahmy (2013) studied the redox reaction of 1,2-bis(diphenylphosphino) alkanes, highlighting the importance of these reactions in understanding and developing redox processes in organic chemistry (Boulos, Ewies, & Fahmy, 2013).
Antimicrobial Activity : Wanjari (2020) explored the synthesis and antimicrobial activity of 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl) ethanone, indicating the potential applications of these compounds in pharmaceuticals and drug research (Wanjari, 2020).
Synthesis of Isoxazoles : Olivera et al. (2000) described the synthesis of new 1,2-bis(o-haloaryl)ethanones for the synthesis of isoxazoles, contributing to the development of novel heterocyclic compounds (Olivera et al., 2000).
Antimicrobial Activity of Chalcone Derivatives : Umapathi et al. (2021) synthesized chalcone-based bis 1,4-disubstituted 1,2,3-triazole heterocyclic molecules and evaluated their antimicrobial effects, indicating the importance of such compounds in antimicrobial research (Umapathi et al., 2021).
properties
IUPAC Name |
1-[2-hydroxy-4,6-bis(phenylmethoxy)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O4/c1-16(23)22-20(24)12-19(25-14-17-8-4-2-5-9-17)13-21(22)26-15-18-10-6-3-7-11-18/h2-13,24H,14-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHTYXOPJQUNOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1OCC2=CC=CC=C2)OCC3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00473896 | |
Record name | 1-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00473896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)ethanone | |
CAS RN |
18065-05-9 | |
Record name | 1-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00473896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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